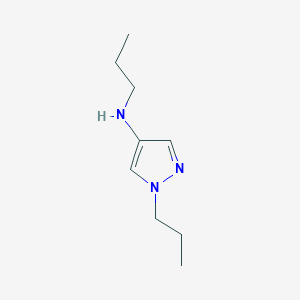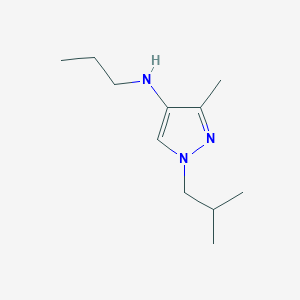![molecular formula C12H23N3 B11736444 (3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736444.png)
(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbutyl)[(1-Propyl-1H-pyrazol-3-yl)methyl]amin ist eine Verbindung, die zur Klasse der N-heterocyclischen Amine gehört. Diese Verbindungen sind bekannt für ihre bedeutenden Rollen in verschiedenen Bereichen, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften. Die Struktur dieser Verbindung weist einen Pyrazolring auf, der ein fünfgliedriger Heterocyclus ist, der zwei Stickstoffatome in benachbarten Positionen enthält, und eine Aminogruppe, die eine funktionelle Gruppe ist, die aus einem Stickstoffatom mit einem freien Elektronenpaar besteht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Methylbutyl)[(1-Propyl-1H-pyrazol-3-yl)methyl]amin kann durch einen mehrstufigen Prozess erreicht werden, der die Bildung des Pyrazolrings gefolgt von der Einführung der Aminogruppe beinhaltet. Eine übliche Methode beinhaltet die Kondensation eines Hydrazinderivats mit einer 1,3-Dicarbonylverbindung zur Bildung des Pyrazolrings. Dies wird gefolgt von der Alkylierung des Pyrazolrings mit einem geeigneten Alkylhalogenid, um die 3-Methylbutylgruppe einzuführen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von (3-Methylbutyl)[(1-Propyl-1H-pyrazol-3-yl)methyl]amin unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktionszeit, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von lösungsmittelfreien Bedingungen und katalytischen Systemen kann die Effizienz und Nachhaltigkeit des Produktionsprozesses weiter verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
(3-Methylbutyl)[(1-Propyl-1H-pyrazol-3-yl)methyl]amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen, wie Amine oder Alkohole, umwandeln.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide oder Ketone ergeben, während die Reduktion Amine oder Alkohole ergeben kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen .
Wissenschaftliche Forschungsanwendungen
(3-Methylbutyl)[(1-Propyl-1H-pyrazol-3-yl)methyl]amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Biologie: Die Verbindung kann im Studium der Enzyminhibition und als Sonde für biologische Assays verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (3-Methylbutyl)[(1-Propyl-1H-pyrazol-3-yl)methyl]amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen durch Wasserstoffbrückenbindung, van-der-Waals-Kräfte oder kovalente Wechselwirkungen binden, was zu Veränderungen in der Aktivität oder Funktion des Ziels führt. Diese Wechselwirkungen können verschiedene biochemische Wege modulieren, was zu den beobachteten Wirkungen der Verbindung führt .
Analyse Chemischer Reaktionen
Types of Reactions
(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of (3-methylbutyl)[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to changes in the target’s activity or function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methylpyrazol: Eine Verbindung mit einer ähnlichen Pyrazolringstruktur, aber unterschiedlichen Substituenten.
3-(tert-Butyl)-N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amin: Ein weiteres Pyrazolderivat mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
(3-Methylbutyl)[(1-Propyl-1H-pyrazol-3-yl)methyl]amin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C12H23N3 |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
3-methyl-N-[(1-propylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-8-15-9-6-12(14-15)10-13-7-5-11(2)3/h6,9,11,13H,4-5,7-8,10H2,1-3H3 |
InChI-Schlüssel |
WSLUIZDCZIPCDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC(=N1)CNCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736366.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736395.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736401.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
![(3-methylbutyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736406.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736407.png)
amine](/img/structure/B11736411.png)
